3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol
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Overview
Description
3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol is a compound belonging to the pyrazole family, known for its diverse pharmacological effects.
Scientific Research Applications
3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antileishmanial and antimalarial activities.
Medicine: Investigated for its potential use as a therapeutic agent against parasitic diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of the compound “3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol” are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that pyrazole-bearing compounds, such as this one, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Pharmacokinetics
Its potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound exhibits superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicits better inhibition effects against Plasmodium berghei .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction temperature can affect the yield of the product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol typically involves the reaction of 4-chlorobenzyl chloride with 1-phenyl-3-methyl-1H-pyrazol-5-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes where applicable .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of various substituted pyrazole derivatives.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-1H-pyrazol-5-ol: A precursor in the synthesis of 3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol.
4-chlorobenzyl chloride: Another precursor used in the synthesis.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a chlorophenylthio group, which imparts distinct biological activities. Its ability to inhibit PTR1 makes it a promising candidate for developing new antileishmanial and antimalarial drugs .
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-12-6-8-15(9-7-12)21-11-13-10-16(20)19(18-13)14-4-2-1-3-5-14/h1-10,18H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOQSGRRVWLWLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)CSC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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